

High-Purity 16:0 Cardiolipin Standards: Commercial Sources, Application Notes, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *16:0 Cardiolipin*

Cat. No.: *B12322678*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity **16:0 cardiolipin** (tetramyristoyl cardiolipin), along with detailed application notes and experimental protocols for its use in research and drug development.

Commercial Sources for High-Purity 16:0 Cardiolipin

A variety of vendors supply high-purity **16:0 cardiolipin** standards, suitable for a range of research applications. The table below summarizes key information for products from prominent suppliers.

Supplier	Product Name/Number	Purity	Formulation	Storage
Avanti Polar Lipids (via Sigma-Aldrich)	16:0 Cardiolipin (710333P)	>99% (TLC)	Powder	-20°C
Cayman Chemical	Cardiolipin (16:0/16:0/16:0/16:0)	≥98%	A solution in chloroform	-20°C
Echelon Biosciences	16:0 Cardiolipin (L-C160)	≥95%	Lyophilized powder	-20°C or below
MedChemExpress	16:0-18:1 Cardiolipin sodium	>98%	Solid	-20°C (3 years)

Application Notes

High-purity **16:0 cardiolipin** is a critical tool for a variety of research applications, primarily due to its role as a key component of the inner mitochondrial membrane in eukaryotes and in the membranes of many bacteria. Its unique structure, with four acyl chains, influences membrane curvature and the function of numerous membrane-associated proteins.

1. **Liposome and Artificial Membrane Systems:** **16:0 cardiolipin** is frequently used in the preparation of liposomes and other artificial membrane systems. These model membranes are invaluable for studying:

- Membrane protein function and activity in a controlled lipid environment.
- Lipid-protein interactions and the influence of cardiolipin on protein localization and conformation.
- Membrane fusion and fission events.
- The permeability and stability of lipid bilayers.

2. Standard for Mass Spectrometry: As a well-defined molecular species, **16:0 cardiolipin** serves as an excellent internal or external standard for mass spectrometry-based lipidomics. Its use allows for the accurate quantification of cardiolipin species in complex biological samples.

3. In Vitro Functional Assays: High-purity **16:0 cardiolipin** is utilized in a variety of in vitro assays to investigate the functional roles of this phospholipid. Examples include:

- Enzyme Activity Assays: Studying the activation or inhibition of enzymes that are dependent on or modulated by cardiolipin, such as certain ATPases and phospholipases.
- Protein Binding Assays: Quantifying the binding affinity of proteins to cardiolipin-containing membranes.
- Apoptosis and Mitochondrial Function Assays: Investigating the role of cardiolipin in mitochondrial-mediated apoptosis and the assembly and function of respiratory chain supercomplexes.

Experimental Protocols

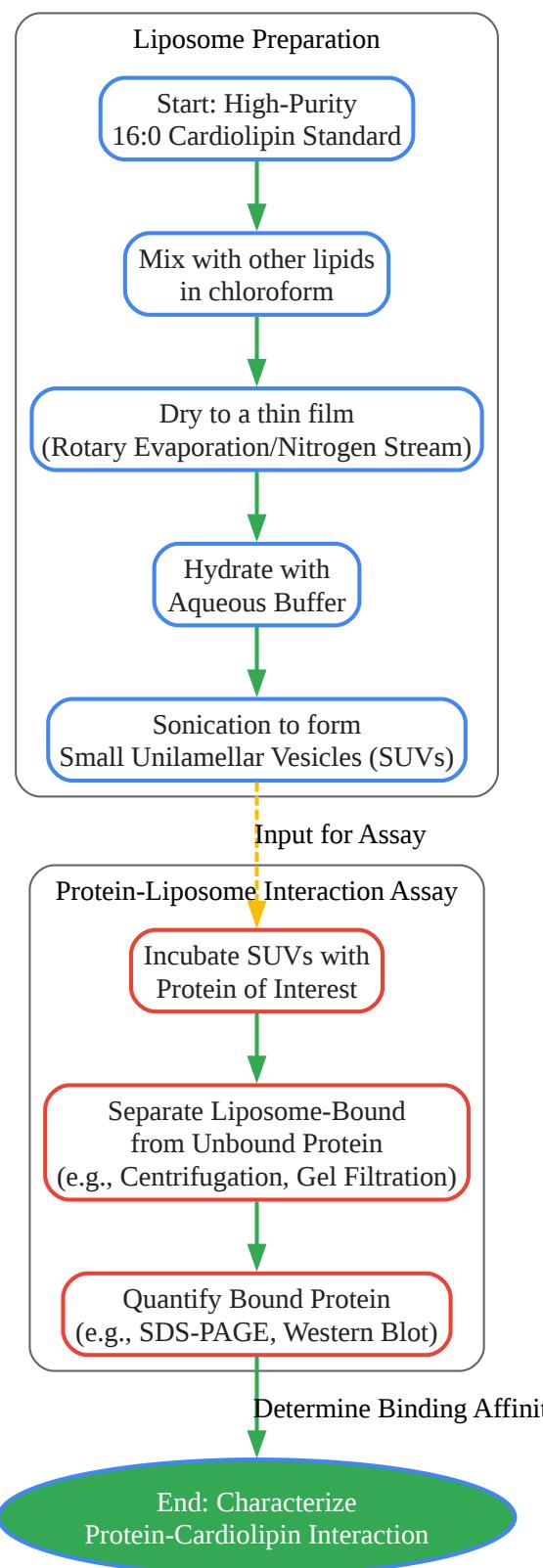
1. Protocol for Liposome Preparation with **16:0 Cardiolipin**

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing **16:0 cardiolipin** using the thin-film hydration and sonication method.

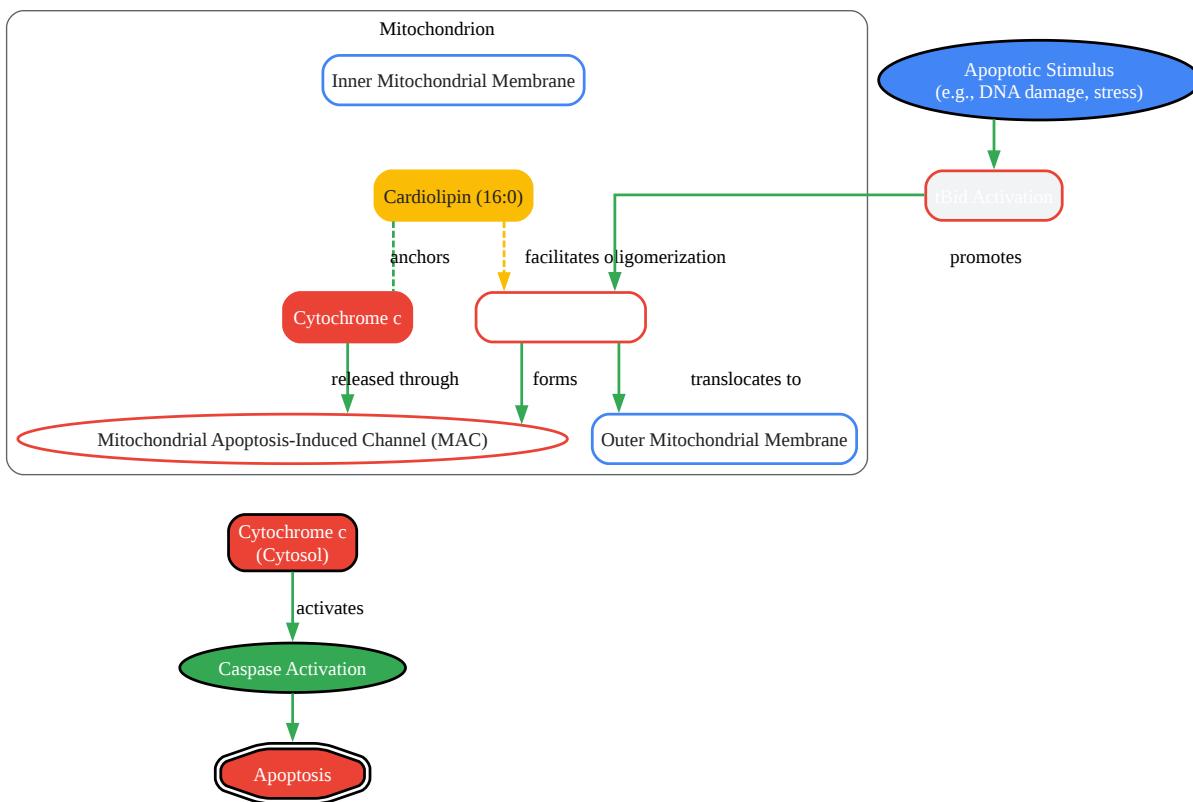
- Materials:
 - High-purity **16:0 cardiolipin** standard (powder or chloroform solution)
 - Other desired lipids (e.g., phosphatidylcholine, phosphatidylethanolamine) in chloroform
 - Chloroform
 - Desired aqueous buffer (e.g., HEPES, PBS)
 - Round-bottom flask
 - Rotary evaporator or gentle stream of nitrogen gas

- Bath sonicator
- Syringe filters (e.g., 0.1 µm polycarbonate) (optional, for extrusion)
- Procedure:
 - Lipid Film Formation:
 - In a clean round-bottom flask, add the desired amount of **16:0 cardiolipin** and other lipids dissolved in chloroform.
 - Remove the chloroform using a rotary evaporator or by slowly evaporating the solvent under a gentle stream of nitrogen gas. This will leave a thin lipid film on the wall of the flask.
 - To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.
 - Hydration:
 - Add the desired aqueous buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
 - Hydrate the lipid film by vortexing the flask for several minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
 - Sonication for SUV Formation:
 - Place the flask containing the MLV suspension in a bath sonicator.
 - Sonicate the suspension until the solution becomes clear, which typically takes 5-15 minutes. This process breaks down the MLVs into smaller, unilamellar vesicles. The temperature of the sonicator bath should be kept above the phase transition temperature of the lipids.
 - Optional: Extrusion for Uniform Size:

- For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times.
- Storage:
 - Store the prepared liposomes at 4°C. For long-term storage, they can be frozen in liquid nitrogen and stored at -80°C, although freeze-thaw cycles should be avoided.


2. Protocol for In Vitro Cardiolipin-Dependent Enzyme Activity Assay

This protocol provides a general framework for assessing the activity of an enzyme that is modulated by **16:0 cardiolipin**, such as the bacterial magnesium transporter MgtA (an ATPase).


- Materials:
 - Purified enzyme of interest
 - Liposomes containing a defined concentration of **16:0 cardiolipin** (prepared as described above)
 - Control liposomes without cardiolipin
 - Assay buffer specific to the enzyme
 - Substrate for the enzyme (e.g., ATP for an ATPase)
 - Detection reagents for the product of the enzymatic reaction (e.g., a phosphate detection reagent for an ATPase)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare Liposome-Enzyme Mixtures:

- In separate microcentrifuge tubes, mix the purified enzyme with either the **16:0 cardiolipin**-containing liposomes or the control liposomes.
- Incubate the mixtures for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for interaction.
- Initiate the Enzymatic Reaction:
 - Transfer the enzyme-liposome mixtures to the wells of a 96-well plate.
 - Add the enzyme's substrate to each well to initiate the reaction.
- Incubation:
 - Incubate the plate at the optimal temperature for the enzyme for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
- Stop the Reaction:
 - Stop the reaction by adding a stop solution, if applicable, or by proceeding directly to the detection step.
- Detect Product Formation:
 - Add the appropriate detection reagents to each well.
 - Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for both the control and the **16:0 cardiolipin** conditions.
 - Compare the reaction rates to determine the effect of **16:0 cardiolipin** on the enzyme's activity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying protein-**16:0 cardiolipin** interactions.

[Click to download full resolution via product page](#)

Caption: Role of cardiolipin in the intrinsic apoptosis signaling pathway.

- To cite this document: BenchChem. [High-Purity 16:0 Cardiolipin Standards: Commercial Sources, Application Notes, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12322678#commercial-sources-for-high-purity-16-0-cardiolipin-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com